molecular formula C11H10BrNO3 B2524881 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 714207-41-7

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2524881
M. Wt: 284.109
InChI Key: NRZUTTBEPRXKBZ-UHFFFAOYSA-N
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Description

The compound "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a brominated pyrrolidine derivative. Pyrrolidine derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a bromine atom on the phenyl ring can make this compound a useful intermediate for further chemical modifications due to the bromine's reactivity.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions and substitutions. For instance, the synthesis of related compounds has been reported using palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with amines under carbon monoxide pressure . Another approach involves electrophilic substitution reactions, as seen in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . These methods could potentially be adapted for the synthesis of "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction analysis. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was assigned using X-ray diffraction . Similarly, the molecular structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester was determined using ab initio and DFT calculations, which are in good agreement with experimental results .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the substituents on the pyrrolidine ring and the phenyl group. The presence of a bromine atom on the phenyl ring can facilitate further chemical reactions, such as Suzuki coupling or other cross-coupling reactions, to introduce different substituents for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, including "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid," can be predicted using quantum mechanical studies and spectroscopic data. The spectroscopic properties of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, and UV techniques, and quantum chemical methods . These studies provide insights into the electronic structure, charge distribution, and potential reactivity of the molecule. The molecular electrostatic potential (MEP) surface map can also be used to predict the chemical reactivity of the molecule .

Scientific Research Applications

Solvent Developments for Carboxylic Acids

Recent advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams have been significant, particularly for bio-based plastics production. Ionic liquids, alongside traditional amines and organophosphorous extractants, have been explored for their efficiency and economic feasibility in acid extractions, showing promise for environmental sustainability and efficiency in separation processes (Sprakel & Schuur, 2019).

Anticancer Potential of Carboxylic Acid Derivatives

Cinnamic acid and its derivatives have been identified for their anticancer potentials, underscoring the significance of carboxylic acid functionalities in medicinal research. The structural versatility of these compounds allows for a broad range of biological activities, including antitumor effects, highlighting their potential in drug development and therapeutic applications (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition effects of carboxylic acids on microbes used for fermentative production have been studied, revealing that certain carboxylic acids, often used as food preservatives, can inhibit microbial growth at concentrations below desired yields. This understanding aids in engineering robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Novel Carboxylic Acid Bioisosteres

Exploration of carboxylic acid bioisosteres for drug development has shown that modifications to the carboxylic acid moiety can significantly alter the bioactivity, selectivity, and physiochemical properties of pharmaceutical compounds. This area of research is pivotal for overcoming challenges in drug design, such as toxicity issues, metabolic stability, and membrane permeability (Horgan & O’ Sullivan, 2021).

Carboxylic Acids in Biomass Conversion

Lactic acid, a prominent hydroxycarboxylic acid, serves as a cornerstone for the synthesis of biodegradable polymers and other value-added chemicals from biomass. Its production via fermentation highlights the role of carboxylic acids in sustainable chemistry and the biotechnological routes that enable the transformation of biomass into economically and environmentally valuable products (Gao, Ma, & Xu, 2011).

Safety And Hazards

Specific safety and hazard information for “1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid” is not available. However, it’s generally important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling chemicals7.


Future Directions

Future studies could focus on the synthesis, characterization, and potential applications of “1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid”. As with any chemical compound, it’s important to understand its properties, potential uses, and safety considerations. Further research could also explore its potential biological activities and mechanisms of action6.


properties

IUPAC Name

1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZUTTBEPRXKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

714207-41-7
Record name 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
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